molecular formula C62H98O8 B1149695 Ergosterol peroxide glucoside CAS No. 140447-22-9

Ergosterol peroxide glucoside

Cat. No.: B1149695
CAS No.: 140447-22-9
M. Wt: 971.43672
InChI Key:
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Description

Ergosterol peroxide glucoside is a bioactive compound derived from ergosterol, a sterol found in fungi, algae, and some plants. This compound exhibits a range of pharmacological activities, including anticancer, antibacterial, antiviral, and antioxidant properties . It is a glucoside derivative of ergosterol peroxide, which means it has a glucose molecule attached to the ergosterol peroxide structure.

Biochemical Analysis

Biochemical Properties

Ergosterol peroxide glucoside plays a significant role in biochemical reactions, particularly in the context of its anti-inflammatory activity. It interacts with various enzymes and proteins, modulating their activity to exert its effects. For instance, this compound has been shown to suppress inflammatory responses in macrophages, a type of immune cell . This interaction likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, which are key players in the inflammatory pathway.

Cellular Effects

This compound influences various cellular processes, particularly in immune cells and cancer cells. In macrophages, it reduces the production of pro-inflammatory cytokines, thereby dampening the inflammatory response . In cancer cells, such as HT29 colon adenocarcinoma cells, this compound inhibits cell proliferation and induces apoptosis . These effects are mediated through the modulation of cell signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to and inhibits enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . Additionally, it modulates the expression of genes associated with inflammation and cell proliferation, thereby exerting its anti-inflammatory and anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergosterol peroxide glucoside typically involves the isolation of ergosterol from natural sources such as fungi or algae. Ergosterol is then subjected to oxidation to form ergosterol peroxide. The glucosylation of ergosterol peroxide is achieved through enzymatic or chemical methods, where a glucose molecule is attached to the ergosterol peroxide structure .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of ergosterol from fungal sources, followed by its oxidation and glucosylation. The process is optimized for high yield and purity, using advanced chromatographic techniques for isolation and purification .

Chemical Reactions Analysis

Types of Reactions: Ergosterol peroxide glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ergosterol peroxide glucoside has a wide range of scientific research applications:

Mechanism of Action

Ergosterol peroxide glucoside exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Ergosterol peroxide glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to ergosterol peroxide. Similar compounds include:

This compound stands out due to its enhanced solubility and bioavailability, making it a more effective bioactive compound for various applications.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJZKFPVVUQBMB-AGBBTXFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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